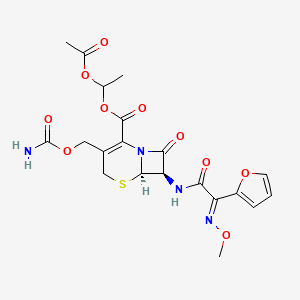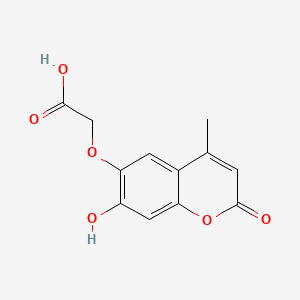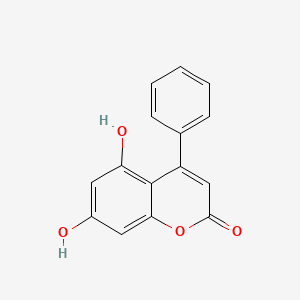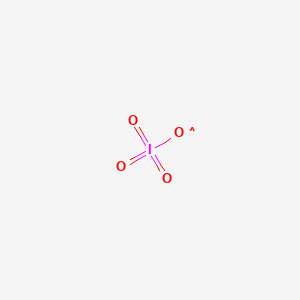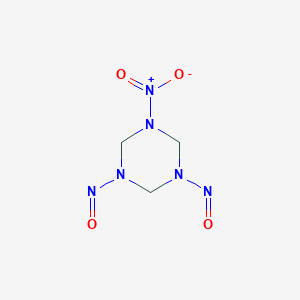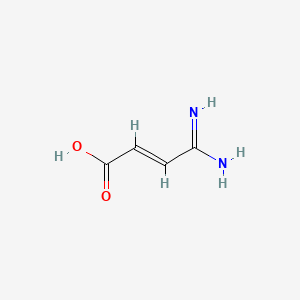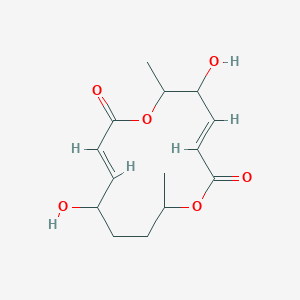
7,10,13-Hexadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10,13-hexadecatrienoic acid is a long-chain fatty acid.
7,10,13-Hexadecatrienoic acid is a natural product found in Brassica napus with data available.
Aplicaciones Científicas De Investigación
Plant Biochemistry and Metabolism
7,10,13-Hexadecatrienoic acid plays a significant role in plant biochemistry. It is abundant in many plant species and undergoes metabolism through the lipoxygenase pathway. Research has shown the conversion of 7,10,13-Hexadecatrienoic acid into various hydroperoxides by different plant lipoxygenases, indicating its involvement in plant metabolic processes. This understanding is crucial in studying plant physiology and biochemistry (Osipova et al., 2010).
Role in Marine Micro-Algae
7,10,13-Hexadecatrienoic acid has been identified in marine micro-algae. The purification and structural identification of this fatty acid from micro-algae extracts provide insights into the biological activity of micro-algae, which is significant for marine biology and potentially for the development of marine-based products (Viron et al., 2000).
Involvement in Arabidopsis Physiology
In Arabidopsis, a model organism in plant biology, 7,10,13-Hexadecatrienoic acid is a functional component of thylakoid membranes. The study of the Arabidopsis fad5 mutant, which lacks the ability to synthesize this fatty acid, has revealed its physiological importance in chlorophyll content and recovery rate after photoinhibition. This research provides valuable insights into the role of fatty acids in plant physiology (Heilmann et al., 2004).
Potential Industrial Applications
The compound has been synthesized for potential applications in different fields. For instance, its synthesis for use as a component of the essential oil of the marine green alga Ulva pertusa highlights its potential industrial applications, especially in the field of biochemistry and natural product synthesis (Akakabe et al., 2005).
Propiedades
Número CAS |
1569300-52-2 |
|---|---|
Nombre del producto |
7,10,13-Hexadecatrienoic acid |
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
(7E,10E,13E)-hexadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3+,7-6+,10-9+ |
Clave InChI |
KBGYPXOSNDMZRV-IUQGRGSQSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCC(=O)O |
Sinónimos |
7,10,13-hexadecatrienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)
